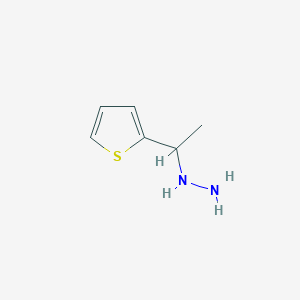

(1-(Thiophen-2-yl)ethyl)hydrazine

Description

(1-(Thiophen-2-yl)ethyl)hydrazine (CAS: 1016752-26-3) is a hydrazine derivative featuring a thiophene ring substituted at the ethyl position. Its molecular formula is C₆H₁₀N₂S (molecular weight: 142.22 g/mol). The compound is characterized by a primary hydrazine (-NH-NH₂) group attached to a 1-(thiophen-2-yl)ethyl moiety. Thiophene, a sulfur-containing heterocycle, contributes to its electronic and steric properties, making it relevant in medicinal chemistry and materials science .

Properties

CAS No. |

1016752-26-3 |

|---|---|

Molecular Formula |

C6H10N2S |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

1-thiophen-2-ylethylhydrazine |

InChI |

InChI=1S/C6H10N2S/c1-5(8-7)6-3-2-4-9-6/h2-5,8H,7H2,1H3 |

InChI Key |

CNGBRWWRRSFZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)ethyl)hydrazine typically involves the reaction of thiophene derivatives with ethyl hydrazine under controlled conditions. One common method is the condensation reaction between thiophene-2-carboxaldehyde and ethyl hydrazine in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-2-yl)ethyl)hydrazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazine moiety to amines.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce ethylamines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

(1-(Thiophen-2-yl)ethyl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development and therapeutic applications.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the thiophene ring can interact with cellular receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differentiating features:

Physicochemical Properties

- Solubility: The thiophene ring enhances lipophilicity, but polar substituents (e.g., -NO₂ in , -NH₂ in ) modulate solubility. For example, nitrophenyl derivatives () exhibit lower aqueous solubility due to electron-withdrawing effects.

- Melting Points: this compound: Not explicitly reported, but analogs like 1-(4-(3-aminophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine (compound 37) melt at 198–200°C, suggesting high crystallinity due to hydrogen bonding . Ethylidene derivatives (e.g., ) typically have higher melting points than alkylhydrazines due to planar C=N linkages.

Stability and Reactivity

- Electron-withdrawing groups (e.g., -NO₂ in ) stabilize the hydrazone linkage but reduce nucleophilicity.

- Electron-donating groups (e.g., -OCH₃ in ) increase reactivity toward electrophiles, facilitating further derivatization.

Biological Activity

(1-(Thiophen-2-yl)ethyl)hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. The synthesis, characterization, and mechanisms of action will also be discussed, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of thiophene derivatives with hydrazine. The general synthetic pathway involves:

- Formation of Hydrazone : Reacting thiophene-2-carboxaldehyde with hydrazine.

- Cyclization : Further reactions lead to the formation of the hydrazine derivative.

Antimicrobial Activity

Numerous studies have demonstrated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| C. albicans | 20 | 8 |

These results indicate that this compound possesses potent antimicrobial activity, making it a candidate for further development in treating infections .

Anticancer Activity

Research has shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, studies on related compounds indicate that they can inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG-2 | 4.37 |

| A-549 | 8.03 |

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through pathways that may include mitochondrial dysfunction and activation of caspases . Molecular docking studies also support these findings by demonstrating favorable binding interactions with key proteins involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .

- Anticancer Potential : Another investigation focused on the anticancer effects of thiophene derivatives against HepG-2 and A-549 cell lines. The study concluded that these compounds could serve as potential chemotherapeutic agents due to their low IC50 values and ability to induce apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial cell walls and interference with metabolic pathways.

- Anticancer Mechanisms : Induction of apoptosis via mitochondrial pathways, inhibition of tubulin polymerization, and modulation of signaling pathways involved in cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.